molecular formula C21H18N2OS B14431999 N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide CAS No. 76838-54-5

N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide

Cat. No.: B14431999
CAS No.: 76838-54-5
M. Wt: 346.4 g/mol
InChI Key: KBBSVAOAXFZHCO-UHFFFAOYSA-N
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Description

N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is an organic compound that features a biphenyl structure with a methyl group at the 4’ position and a carbamothioyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide typically involves the following steps:

    Formation of 4’-Methyl[1,1’-biphenyl]-2-amine: This can be achieved through the nitration of 4’-methylbiphenyl followed by reduction to obtain the corresponding amine.

    Thiocarbamoylation: The amine is then reacted with thiophosgene to form the corresponding isothiocyanate.

    Coupling with Benzamide: Finally, the isothiocyanate is reacted with benzamide to yield N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4’-Methyl[1,1’-biphenyl]-2-amine: A precursor in the synthesis of the target compound.

    N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamoyl]benzamide: A similar compound with a carbamoyl group instead of a carbamothioyl group.

    4’-Methyl[1,1’-biphenyl]-2-isothiocyanate: An intermediate in the synthesis of the target compound.

Uniqueness

N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl structure with a methyl group at the 4’ position and a carbamothioyl group attached to a benzamide moiety makes it a versatile compound for various applications.

Properties

CAS No.

76838-54-5

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

N-[[2-(4-methylphenyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H18N2OS/c1-15-11-13-16(14-12-15)18-9-5-6-10-19(18)22-21(25)23-20(24)17-7-3-2-4-8-17/h2-14H,1H3,(H2,22,23,24,25)

InChI Key

KBBSVAOAXFZHCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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